

Toxicological data and safety profile of 7-Tetradecanol

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Compound of Interest

Compound Name: 7-Tetradecanol

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An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of **7-Tetradecanol**

Abstract

7-Tetradecanol is a secondary fatty alcohol with the molecular formula $C_{14}H_{30}O$. Unlike its isomer, 1-tetradecanol (myristyl alcohol), which is widely used in cosmetics and other industries, **7-tetradecanol** is not as commercially prevalent, and consequently, its toxicological profile has not been extensively characterized. This technical guide provides a comprehensive analysis of the available safety data for **7-Tetradecanol**. Given the significant lack of direct empirical data, this document employs a scientifically grounded approach based on structural analogy, primarily drawing comparisons to other secondary alcohols and the well-studied primary isomer, 1-tetradecanol. We will delineate the likely toxicological profile, identify critical data gaps, and propose standardized experimental workflows for future safety assessments. This guide is intended for researchers, toxicologists, and drug development professionals who may be evaluating **7-Tetradecanol** for novel applications and require a thorough understanding of its potential hazards.

Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a substance is the first step in any toxicological assessment.

- Chemical Name: **7-Tetradecanol**

- Synonyms: Tetradecan-7-ol
- Molecular Formula: C₁₄H₃₀O
- Molecular Weight: 214.39 g/mol [1]
- Chemical Structure: **7-Tetradecanol** is a secondary fatty alcohol where the hydroxyl (-OH) group is attached to the 7th carbon of a 14-carbon chain.[1]

Table 1: Physicochemical Properties of 7-Tetradecanol vs. 1-Tetradecanol

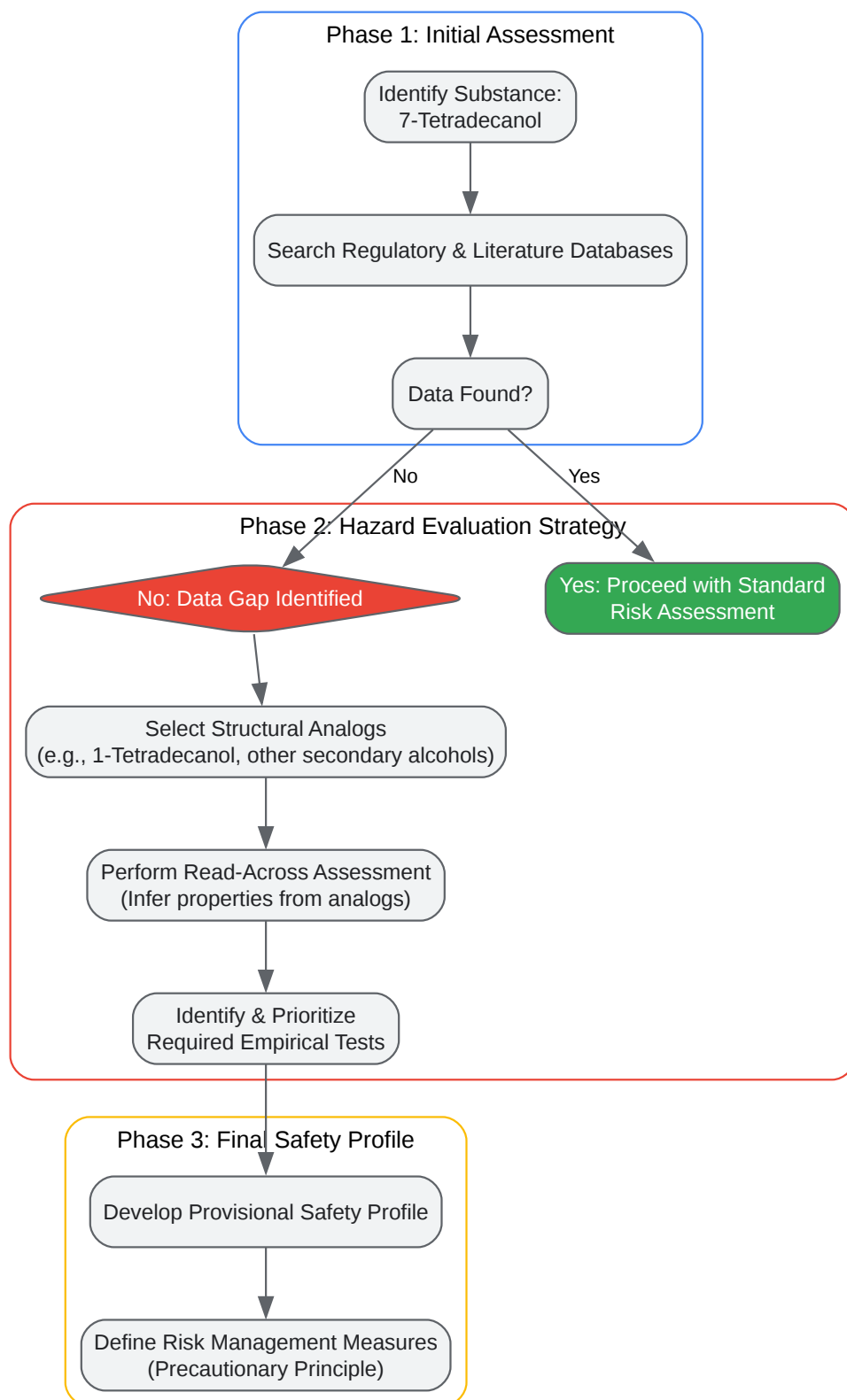
Property	7-Tetradecanol	1-Tetradecanol (Myristyl Alcohol)	Source(s)
CAS Number	624-34-0	112-72-1	[1][2]
Appearance	Data not available (likely a solid or liquid at room temp)	White crystalline powder or waxy solid	[3]
Melting Point	Data not available	38 °C (100 °F)	[2][3]
Boiling Point	Data not available	>260 °C (500 °F)	[2][3]
Water Solubility	Data not available (expected to be very low)	Practically insoluble	[2][4]
Log Kow (Octanol/Water Partition Coeff.)	5.9 (Computed)	5.5 (Experimental)	[1][5]

The high Log Kow value for both isomers suggests a high potential for bioaccumulation and low water solubility.[5] The placement of the hydroxyl group in **7-Tetradecanol** (a secondary alcohol) versus 1-Tetradecanol (a primary alcohol) is the key structural difference that will influence metabolic pathways and potential toxicity.

Toxicological Data Analysis: A Case of Limited Information

A thorough search of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for **7-Tetradecanol**. Most available data pertains to the C14 alcohol class as a whole or focuses exclusively on the primary isomer, 1-tetradecanol. The primary hazard identified for long-chain alcohols is moderate eye irritation.^{[6][7]}

The following diagram illustrates the logical workflow when faced with a data-poor substance like **7-Tetradecanol**.



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Caption: Logical workflow for assessing a chemical with limited toxicological data.

Toxicological Profile via Structural Analogy

In the absence of direct data, we can infer the likely toxicological properties of **7-Tetradecanol** by "reading across" from well-studied analogs. The most relevant analog is its isomer, 1-tetradecanol.

Acute Toxicity

Long-chain fatty alcohols generally exhibit very low acute toxicity.[2] Studies on 1-tetradecanol and similar alcohols consistently show high LD50 values.

- Oral: The oral LD50 for 1-tetradecanol in rats is >5000 mg/kg.[2] It is anticipated that **7-Tetradecanol** would have a similarly low order of acute oral toxicity.
- Dermal: The dermal LD50 for 1-tetradecanol in rabbits is >5000 mg/kg.[7]
- Inhalation: Due to its low vapor pressure, the risk from inhalation at ambient temperatures is negligible.[7]

Irritation and Sensitization

- Eye Irritation: This is the most significant hazard identified for 1-tetradecanol. It is classified as causing serious eye irritation (GHS Category 2A).[7] Direct contact with the eyes can cause moderate irritation, which is typically reversible.[6] It is highly probable that **7-Tetradecanol** is also a moderate to severe eye irritant.
- Skin Irritation: Data for 1-tetradecanol is mixed. Some sources indicate it is not a skin irritant, while others suggest prolonged or repeated exposure may cause moderate irritation, redness, and swelling.[8] A precautionary approach would be to consider **7-Tetradecanol** a potential mild skin irritant upon repeated contact.
- Skin Sensitization: 1-Tetradecanol was found to not cause skin sensitization in a guinea pig maximization test (OECD Test Guideline 406). There are no structural alerts in **7-Tetradecanol** to suggest it would be a skin sensitizer.

Genotoxicity and Carcinogenicity

- Genotoxicity: Long-chain aliphatic alcohols as a class are considered non-genotoxic.[6] 1-Tetradecanol tested negative in an Ames test (OECD Test Guideline 471), both with and without metabolic activation, indicating it is not mutagenic.[6] **7-Tetradecanol** is not expected to be genotoxic.
- Carcinogenicity: No ingredient of 1-tetradecanol at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. The lack of genotoxic activity and the simple aliphatic structure make a carcinogenic potential for **7-Tetradecanol** highly unlikely.

Repeated Dose and Reproductive Toxicity

- Repeated Dose Toxicity: Specific repeated dose toxicity studies on 1-tetradecanol are not readily available in the public domain. However, studies on similar long-chain alcohols show a low order of subchronic toxicity.[8] Any potential effects would likely manifest at high doses and be related to general systemic overload rather than specific organ toxicity.
- Reproductive Toxicity: Data for the long-chain alcohol class suggests they do not affect reproductive parameters.[8] Developmental toxicity has only been observed at doses that also cause significant maternal toxicity.[8]

Table 2: Summary of Toxicological Endpoints (1-Tetradecanol as Analog)

Toxicological Endpoint	Result for 1-Tetradecanol	Inferred Profile for 7-Tetradecanol	Source(s)
Acute Oral Toxicity	Low (LD50 >5000 mg/kg, rat)	Likely Low	[2]
Acute Dermal Toxicity	Low (LD50 >5000 mg/kg, rabbit)	Likely Low	[7]
Skin Irritation	No to Mild Irritation	Likely No to Mild Irritation	[8]
Eye Irritation	Moderate to Severe Irritant (GHS Cat. 2A)	Likely Moderate to Severe Irritant	[6][7]
Skin Sensitization	Not a sensitizer	Likely Not a sensitizer	
Genotoxicity	Negative (Ames Test)	Likely Negative	[6]
Carcinogenicity	Not classified as a carcinogen	Likely Not Carcinogenic	
Reproductive Toxicity	No adverse effects expected	No adverse effects expected	[8]

Proposed Experimental Protocols for Data Generation

To move beyond inference and establish a definitive safety profile for **7-Tetradecanol**, empirical testing is required. The following protocols represent a standard, tiered approach to toxicological evaluation.

Protocol: Ames Bacterial Reverse Mutation Test (OECD 471)

This in vitro test is a critical first step to assess mutagenic potential.

- Objective: To detect gene mutations induced by **7-Tetradecanol**.

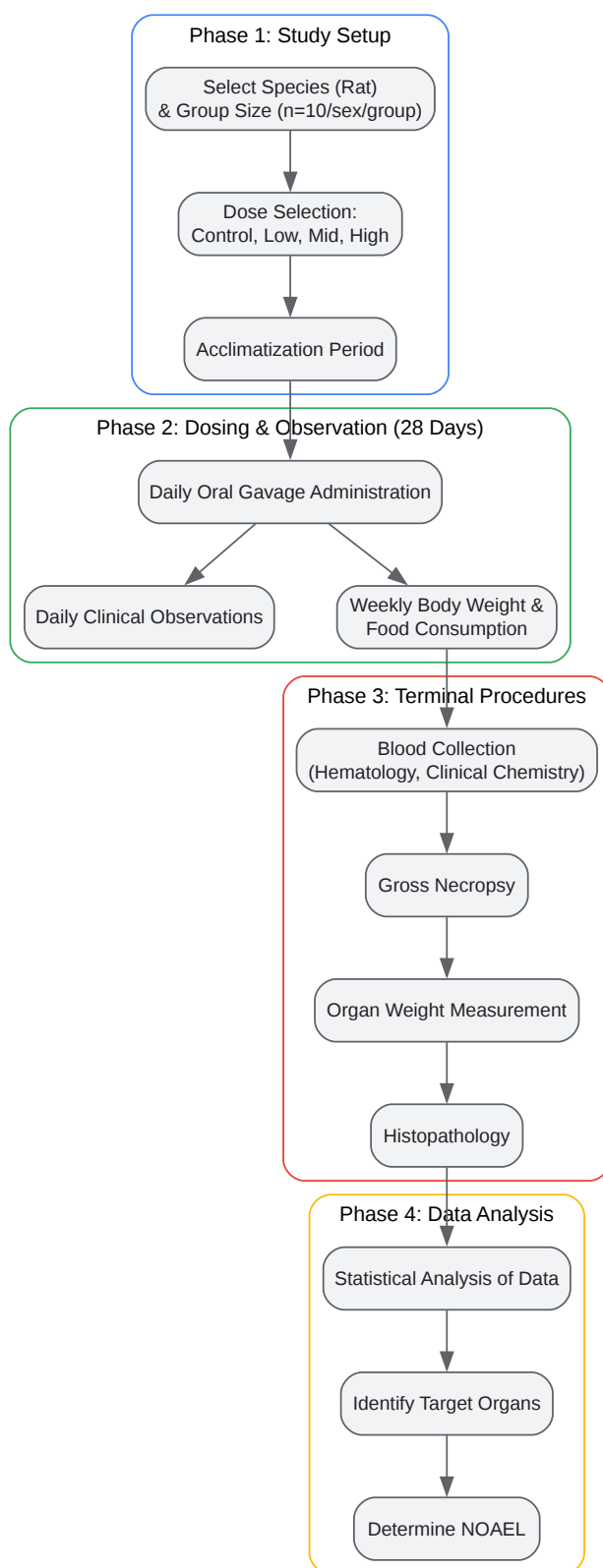
- Test System: At least five strains of bacteria (e.g., *Salmonella typhimurium* TA98, TA100, TA1535, TA1537, and *Escherichia coli* WP2 uvrA).
- Methodology:
 1. Prepare a range of concentrations of **7-Tetradecanol** in a suitable solvent.
 2. Conduct two parallel experiments: one with and one without an exogenous metabolic activation system (e.g., rat liver S9 fraction).
 3. Expose the bacterial strains to the test substance using the plate incorporation or pre-incubation method.
 4. Include negative (solvent) and positive controls to ensure test validity.
 5. Incubate plates for 48-72 hours.
 6. Count the number of revertant colonies.
- Interpretation: A substance is considered mutagenic if it produces a dose-related increase in revertant colonies of at least two-fold over the negative control in any strain.^[6]

Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on potential target organs and the No-Observed-Adverse-Effect Level (NOAEL) following sub-acute exposure.^{[9][10]}

- Objective: To characterize the toxicological profile of **7-Tetradecanol** after 28 days of repeated oral administration.^{[11][12]}
- Test System: Rodents (preferably rats), with 5 males and 5 females per group.^[10]
- Methodology:
 1. Administer **7-Tetradecanol** daily by oral gavage for 28 consecutive days.

2. Use a control group and at least three dose levels. The high dose should induce some toxic effects but not mortality, while the low dose should produce no adverse effects (NOAEL).[\[12\]](#)
 3. Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.
 4. At the end of the study, collect blood for hematology and clinical chemistry analysis.
 5. Conduct a full necropsy on all animals.
 6. Weigh key organs (e.g., liver, kidneys, spleen, brain).
 7. Perform histopathological examination of organs and tissues.
- Interpretation: The study identifies target organs of toxicity and establishes a NOAEL, which is crucial for deriving safe exposure levels for humans.[\[12\]](#)



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Caption: Experimental workflow for an OECD 407 28-Day Repeated Dose Toxicity Study.

Overall Safety Profile and Handling Recommendations

Based on the available information and analog data, the provisional safety profile of **7-Tetradecanol** is as follows:

- Primary Hazard: Expected to be a moderate to severe eye irritant.
- Other Hazards: Potential for mild skin irritation with prolonged or repeated contact. It is also considered toxic to aquatic life with long-lasting effects, similar to 1-tetradecanol.^[5]
- Overall Toxicity: Low acute systemic toxicity. Not expected to be mutagenic, carcinogenic, or a reproductive toxicant.

Handling and Personal Protective Equipment (PPE):

Given the presumed hazards, the following precautions are essential:

- Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.^[7]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.^[13]
- Engineering Controls: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.^[7]
- First Aid:
 - Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.^[7]
 - Skin: Wash off with soap and plenty of water.^[13]

Conclusion

The toxicological profile of **7-Tetradecanol** is largely undefined due to a lack of specific studies. However, a read-across assessment using its well-characterized isomer, 1-tetradecanol,

provides a strong basis for a provisional safety assessment. The primary concern is moderate to severe eye irritation, with a low overall risk for other systemic toxicities. This assessment underscores the necessity of empirical testing, starting with in vitro genotoxicity and irritation assays, followed by in vivo studies like a 28-day repeated dose study, to definitively establish its safety profile before widespread industrial or pharmaceutical use. Professionals should adhere to strict handling precautions, particularly concerning eye protection, until such data becomes available.

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